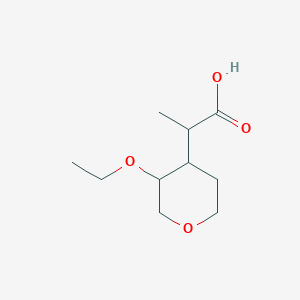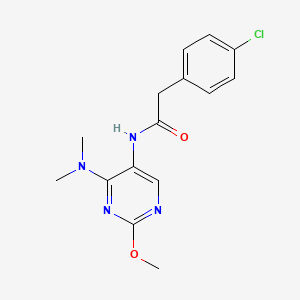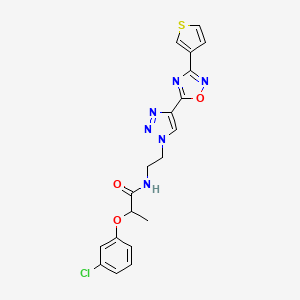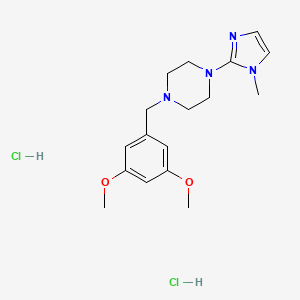
2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-N-(4-methylphenyl)-1-hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-N-(4-methylphenyl)-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C13H15Cl2N5O and its molecular weight is 328.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The compound and its derivatives have shown promising results in anticancer research. Notably, a study synthesized novel thiadiazoles and thiazoles incorporating pyrazole moiety, which demonstrated significant anticancer activity against the breast carcinoma cell line MCF-7, indicating their potential as therapeutic agents in cancer treatment (Gomha, Salah, & Abdelhamid, 2014).
Antimicrobial Studies
Research into the synthesis of pyrazole derivatives has revealed their antimicrobial potential. For instance, a study focusing on the synthesis and molecular structure of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole indicated its relevance in antimicrobial studies (Prabhudeva et al., 2017).
Pesticidal Activities
Some derivatives of this compound have been explored for their pesticidal properties. A particular study synthesized anthranilic diamide derivatives containing pyridylpyrazole and iminodithiocarbamate or thiosemicarbazone motifs, showing modest insecticidal activities against certain pests (Liu et al., 2018).
Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase
Research involving regioselective synthesis of pyrazole derivatives has indicated their potential as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, a critical enzyme in the life cycle of the malaria-causing parasite (Vah et al., 2022).
Synthesis of Novel Pyrazoline and Pyrazole Derivatives
Various studies have been conducted on synthesizing new pyrazoline and pyrazole derivatives, often showcasing their biological activities, including antibacterial and antifungal properties (Patel & Dhameliya, 2010).
Eigenschaften
IUPAC Name |
1-[(4,5-dichloro-2-methylpyrazol-3-yl)-methylamino]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N5O/c1-8-4-6-9(7-5-8)16-13(21)18-20(3)12-10(14)11(15)17-19(12)2/h4-7H,1-3H3,(H2,16,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRNBESWTDWXEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NN(C)C2=C(C(=NN2C)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(6-ethoxypyridazin-3-yl)methanone](/img/structure/B2405401.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2405405.png)
![2-fluoro-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide](/img/structure/B2405406.png)

![N-(3-methoxyphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2405410.png)
![N-(2-ethoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2405411.png)
![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2405412.png)


![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2405416.png)

![Ethyl 5-hydroxy-6-[(2-methoxyethyl)amino]-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2405419.png)

